3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with benzoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid.
Vilsmier-Haack Reaction: Another method involves the reaction of substituted acetophenones with hydrazine to form hydrazones, which are then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production methods typically involve scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Benzoyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a precursor for the synthesis of pyrazole-based ligands in coordination chemistry .
Biology and Medicine:
- Evaluated for its antioxidant and anti-inflammatory activities .
- Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals or inhibiting oxidative enzymes .
Comparison with Similar Compounds
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but different substitution pattern.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the benzoyl group, leading to different chemical properties.
Uniqueness:
- The presence of both benzoyl and phenyl groups in 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides unique steric and electronic properties, making it a versatile intermediate in organic synthesis.
- Its ability to undergo a wide range of chemical reactions makes it valuable for the synthesis of diverse compounds with potential applications in various fields.
Properties
CAS No. |
400900-22-3 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-benzoyl-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-14-11-19(15-9-5-2-6-10-15)18-16(14)17(21)13-7-3-1-4-8-13/h1-12H |
InChI Key |
COENFEHRONOGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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